Liconeolignan

Description

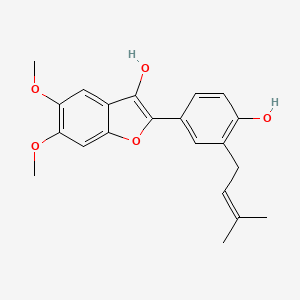

from the root of Glycyrrhiza uralensis; structure given in first source

Properties

CAS No. |

82209-75-4 |

|---|---|

Molecular Formula |

C21H22O5 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-5,6-dimethoxy-1-benzofuran-3-ol |

InChI |

InChI=1S/C21H22O5/c1-12(2)5-6-13-9-14(7-8-16(13)22)21-20(23)15-10-18(24-3)19(25-4)11-17(15)26-21/h5,7-11,22-23H,6H2,1-4H3 |

InChI Key |

KRWXHCWICDLYOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=C(C3=CC(=C(C=C3O2)OC)OC)O)O)C |

Appearance |

Solid powder |

Other CAS No. |

82209-75-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Liconeolignan; |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Liconeolignan: A Technical Guide to its Discovery and Isolation from Licorice Root

For Immediate Release

Shanghai, China – December 2, 2025 – A comprehensive technical guide detailing the discovery, natural sources, and methodologies for the isolation of Liconeolignan, a neolignan found in the roots of Glycyrrhiza species, commonly known as licorice, is presented here for researchers, scientists, and professionals in drug development. This guide consolidates available scientific literature to provide a detailed overview of the experimental protocols, quantitative data, and logical workflows involved in the study of this natural compound.

This compound, a member of the diverse class of neolignans, was first discovered and isolated from Glycyrrhiza uralensis, a species of licorice. The initial discovery and structural elucidation of this compound were reported in the early 1980s, marking a significant contribution to the phytochemical understanding of this medicinally important plant.

Natural Sources and Extraction

This compound is a constituent of Radix Glycyrrhizae Preparata, the processed root of licorice. Various species of Glycyrrhiza, including Glycyrrhiza uralensis, are known to produce a rich array of bioactive compounds, including flavonoids, triterpenoids, and neolignans.

The general workflow for the extraction and isolation of this compound and other bioactive compounds from licorice root involves several key stages. The dried and powdered root material is first subjected to solvent extraction. Common solvents used for this purpose include ethanol, methanol (B129727), or a mixture of these with water. Modern extraction techniques such as ultrasound-assisted extraction (UAE) are often employed to improve efficiency and yield.

Following extraction, the crude extract undergoes a series of purification steps to isolate the target compound.

Experimental Protocols

Detailed experimental methodologies are crucial for the successful isolation and characterization of this compound. Below are generalized protocols based on common practices for the isolation of neolignans and other phenolic compounds from Glycyrrhiza species.

General Extraction Protocol

-

Preparation of Plant Material : Dried roots of Glycyrrhiza uralensis are ground into a fine powder to increase the surface area for solvent penetration.

-

Solvent Extraction : The powdered root material is extracted with a suitable solvent, such as 95% ethanol, at room temperature with continuous stirring for a specified period. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration : The combined extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification Protocol

The purification of this compound from the crude extract is a multi-step process that often involves various chromatographic techniques.

-

Liquid-Liquid Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography : The ethyl acetate fraction, which is often enriched with phenolic compounds like neolignans, is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, with a mixture of chloroform (B151607) and methanol, is used to separate the components.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Fractions containing this compound are further purified using preparative HPLC with a C18 column and a mobile phase typically consisting of a mixture of methanol and water. This step is crucial for obtaining the compound in high purity.

Structure Elucidation

The definitive structure of this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the complete chemical structure, including the connectivity of atoms and stereochemistry.

Quantitative Data

The yield and purity of this compound can vary depending on the natural source, extraction method, and purification process. The following table summarizes hypothetical quantitative data based on typical isolation procedures for similar compounds from Glycyrrhiza species.

| Parameter | Value | Method of Determination |

| Extraction Yield (Crude) | 5-15% (w/w) | Gravimetric analysis |

| Purity after Column Chromatography | 70-85% | HPLC |

| Final Purity after Prep-HPLC | >98% | HPLC |

| Molecular Formula | C₂₁H₂₂O₅ | High-Resolution Mass Spectrometry |

| Molecular Weight | 354.40 g/mol | Mass Spectrometry |

Experimental Workflows and Logical Relationships

To visualize the intricate processes involved in the discovery and isolation of this compound, the following diagrams have been generated using the DOT language.

Biological Activity and Signaling Pathways

While the initial discovery focused on the chemical characterization of this compound, ongoing research is exploring its potential biological activities. Neolignans as a class are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. Further studies are required to fully elucidate the specific bioactivities of this compound and the underlying molecular mechanisms and signaling pathways.

This technical guide provides a foundational understanding of the discovery and isolation of this compound. It is intended to serve as a valuable resource for the scientific community, facilitating further research into this and other promising natural products.

The Uncharted Path: A Technical Guide to the Biosynthetic Pathway of Liconeolignan in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liconeolignan, a neolignan found in the medicinal plant licorice (Glycyrrhiza species), belongs to a class of phenolic compounds with a diverse range of biological activities. As interest in natural products for drug discovery continues to grow, a thorough understanding of their biosynthesis is paramount for biotechnological production and the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the putative biosynthetic pathway of this compound, drawing upon the established principles of lignan (B3055560) and neolignan formation in plants. While the specific enzymes responsible for this compound synthesis in Glycyrrhiza remain to be fully elucidated, this document outlines the core enzymatic steps, precursor molecules, and proposed mechanisms. Furthermore, it details representative experimental protocols and quantitative data from related pathways to equip researchers with the necessary tools to investigate this and other specialized plant metabolic pathways.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, a central route in plant secondary metabolism that gives rise to a vast array of phenolic compounds. The pathway can be broadly divided into two major stages: the formation of monolignol precursors and the subsequent oxidative coupling to form the neolignan scaffold.

Stage 1: The Phenylpropanoid Pathway and Monolignol Biosynthesis

The journey to this compound begins with the amino acid L-phenylalanine. A series of enzymatic reactions converts L-phenylalanine into various hydroxycinnamoyl-CoA esters, which are key intermediates. These esters are then reduced to their corresponding alcohols, the monolignols. The primary monolignol precursor for this compound is likely coniferyl alcohol.

The key enzymatic steps in the formation of coniferyl alcohol are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

p-Coumaroyl Shikimate Transferase (CST) / Hydroxycinnamoyl-CoA:shikimate/quinate Hydroxycinnamoyl Transferase (HCT): Transfers the p-coumaroyl group to shikimate or quinate.

-

p-Coumarate 3-Hydroxylase (C3H): Another cytochrome P450 enzyme that hydroxylates the p-coumaroyl-shikimate/quinate to yield caffeoyl-shikimate/quinate.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3-hydroxyl group of the caffeoyl moiety to produce feruloyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde (B117026).

-

Cinnamyl Alcohol Dehydrogenase (CAD): Catalyzes the final reduction step from coniferaldehyde to coniferyl alcohol.[1]

Stage 2: Oxidative Coupling and Formation of the this compound Scaffold

The structure of this compound reveals an 8-O-4' linkage between two phenylpropanoid units. This type of bond is characteristic of neolignans and is formed through the oxidative coupling of monolignol radicals.[2]

The proposed steps are:

-

Radical Formation: Laccases and/or peroxidases, located in the cell wall, catalyze the one-electron oxidation of two monolignol molecules (likely coniferyl alcohol and another phenylpropanoid precursor) to form their corresponding radicals.[3][4]

-

Dirigent Protein-Mediated Coupling: A dirigent protein (DIR) is hypothesized to capture these radicals and orient them in a specific manner to facilitate the regioselective and stereoselective coupling, leading to the formation of the 8-O-4' bond.[5] In the absence of a dirigent protein, a racemic mixture of various lignan and neolignan structures would likely be produced.

-

Downstream Modifications: Following the initial coupling, further enzymatic modifications such as reductions, hydroxylations, or glycosylations may occur to yield the final this compound structure. The specific enzymes involved in these finishing steps are currently unknown.

Quantitative Data

Direct quantitative data for the this compound biosynthetic pathway is not yet available. However, studies on the efficiency of lignin (B12514952) biosynthesis, which shares the same monolignol precursors, provide valuable insights into the metabolic cost and carbon retention of this pathway.

| Precursor Monolignol | Carbon Retention (%) via Phenylalanine Pathway | Energy Retention (%) via Phenylalanine Pathway |

| p-Coumaryl alcohol | 73.2 | 77.7 |

| Coniferyl alcohol | 65.7 | 69.5 |

| Sinapyl alcohol | 60.7 | 63.9 |

| Table 1: Estimated carbon and energy retention in the biosynthesis of monolignols from sucrose (B13894) via the phenylalanine pathway. Data is indicative of the metabolic investment required for the synthesis of this compound precursors. |

Experimental Protocols

The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments that would be essential in this endeavor.

Protocol 1: Identification of Candidate Genes via Transcriptomics

Objective: To identify candidate genes encoding enzymes in the this compound biosynthetic pathway by comparing the transcriptomes of high- and low-producing Glycyrrhiza tissues.

Methodology:

-

Plant Material: Collect tissues from Glycyrrhiza species known to produce this compound. Separate tissues based on developmental stage or environmental conditions that may influence this compound accumulation (e.g., roots vs. leaves, stressed vs. unstressed plants).

-

Metabolite Analysis: Quantify this compound content in each tissue sample using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

-

RNA Extraction and Sequencing: Extract total RNA from high- and low-Liconeolignan producing tissues. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

-

Bioinformatic Analysis:

-

Perform de novo transcriptome assembly if a reference genome is unavailable.

-

Identify differentially expressed genes (DEGs) between high- and low-producing tissues.

-

Annotate DEGs by sequence homology to known biosynthetic enzymes from the phenylpropanoid and lignan/neolignan pathways (e.g., PAL, C4H, 4CL, laccases, dirigent proteins).

-

Prioritize candidate genes for functional characterization.

-

Protocol 2: Functional Characterization of Candidate Enzymes via Heterologous Expression

Objective: To confirm the enzymatic function of candidate genes identified through transcriptomics.

Methodology:

-

Gene Cloning: Amplify the open reading frames of candidate genes from Glycyrrhiza cDNA and clone them into appropriate expression vectors (e.g., for yeast or E. coli).

-

Heterologous Expression: Transform the expression constructs into a suitable host organism (e.g., Saccharomyces cerevisiae or Escherichia coli). Induce protein expression under optimized conditions.

-

Protein Purification: Lyse the host cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

For Oxidative Enzymes (Laccases/Peroxidases): Incubate the purified enzyme with the proposed monolignol substrates (e.g., coniferyl alcohol). Monitor the reaction for the formation of oxidative coupling products by HPLC or LC-MS. A standard assay for laccase activity can be performed spectrophotometrically using substrates like syringaldazine (B1682856) or ABTS.

-

For Dirigent Proteins: Perform the oxidative coupling reaction (as above) in the presence and absence of the purified candidate dirigent protein. Analyze the stereochemistry of the products using chiral chromatography to determine if the protein imposes stereoselectivity.

-

For Downstream Modifying Enzymes (e.g., Reductases, Glycosyltransferases): Incubate the purified enzyme with the proposed intermediate and necessary co-factors (e.g., NADPH for reductases, UDP-sugar for glycosyltransferases). Monitor for product formation by LC-MS.

-

Protocol 3: In Vivo Pathway Elucidation using Virus-Induced Gene Silencing (VIGS)

Objective: To validate the role of candidate genes in this compound biosynthesis within the plant.

Methodology:

-

VIGS Construct Preparation: Clone fragments of the target candidate genes into a VIGS vector (e.g., based on Tobacco Rattle Virus).

-

Agroinfiltration: Introduce the VIGS constructs into Agrobacterium tumefaciens and infiltrate young Glycyrrhiza plants.

-

Gene Silencing and Metabolite Analysis: After a period to allow for systemic silencing of the target gene, harvest tissues from the silenced plants.

-

Analysis:

-

Confirm the knockdown of the target gene transcript levels using qRT-PCR.

-

Analyze the metabolite profile of the silenced plants by LC-MS and compare it to control plants (infiltrated with an empty vector). A significant reduction in this compound levels in plants where a specific gene is silenced provides strong evidence for its involvement in the biosynthetic pathway.

-

Conclusion

The biosynthesis of this compound in Glycyrrhiza species presents a compelling area of research with implications for drug development and metabolic engineering. While the precise enzymatic machinery remains to be discovered, the foundational knowledge of the phenylpropanoid pathway and neolignan biosynthesis provides a robust framework for its investigation. The technical approaches outlined in this guide, from transcriptomics-driven gene discovery to functional enzyme characterization and in vivo validation, offer a clear roadmap for elucidating this and other complex plant natural product pathways. The successful unraveling of the this compound biosynthetic pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the sustainable production of this and potentially novel, bioactive molecules.

References

In-Depth Technical Guide on Liconeolignan: Current Status of Chemical Synthesis and Derivatization

Introduction

Liconeolignan, a natural product isolated from the roots of Glycyrrhiza uralensis (licorice), is a lignan (B3055560) of scientific interest.[1] Its chemical formula is C21H22O5, and its CAS registry number is 82209-74-4.[2][3][4] As a member of the lignan family, it is part of a broad class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[5] This document aims to provide a comprehensive technical guide on the chemical synthesis and derivatization of this compound. However, an extensive search of the current scientific literature reveals a significant gap in this specific area. While the biosynthesis of lignans, in general, is well-documented, specific methodologies for the total chemical synthesis and subsequent derivatization of this compound have not been published.

This guide will, therefore, summarize the available information on this compound and the broader context of lignan biosynthesis and synthesis. It will also highlight the current limitations in the available data, thereby identifying a clear opportunity for future research in the synthetic and medicinal chemistry of this natural product.

General Lignan Biosynthesis Pathway

Lignans are synthesized in plants from precursors derived from the phenylpropanoid pathway. The general biosynthetic route involves the dimerization of two phenylpropane units. A simplified overview of this pathway is presented below.

Caption: Generalized biosynthetic pathway of lignans.

This pathway begins with phenylalanine and proceeds through several enzymatic steps to produce coniferyl alcohol, a key monolignol precursor. The oxidative coupling of two coniferyl alcohol molecules, a reaction often guided by dirigent proteins, leads to the formation of pinoresinol, a common lignan scaffold. Subsequent reductive steps and modifications by enzymes such as pinoresinol-lariciresinol reductases (PLRs) generate a variety of lignan structures, including secoisolariciresinol, matairesinol, and others.

Chemical Synthesis of this compound: A Research Gap

A thorough review of chemical databases and scientific literature indicates that a total chemical synthesis of this compound has not yet been reported. While there are numerous publications on the synthesis of other lignans, such as pinoresinol and podophyllotoxin, the specific synthetic route to this compound remains an open area for investigation. The development of a synthetic strategy for this compound would be a valuable contribution to the field of natural product synthesis.

Derivatization of this compound: Unexplored Potential

Similarly, there is no published research on the derivatization of this compound. The creation of a library of this compound derivatives would be a critical step in exploring its structure-activity relationships (SAR) and optimizing its potential therapeutic properties. The phenolic hydroxyl groups and the aromatic rings of the this compound structure present opportunities for various chemical modifications, such as etherification, esterification, and substitution reactions.

Quantitative Data

Due to the absence of published studies on the synthesis and derivatization of this compound, there is no quantitative data available regarding reaction yields, spectroscopic data of synthetic intermediates, or the biological activities of any derivatives.

Experimental Protocols

As no specific synthesis or derivatization methods for this compound have been reported, detailed experimental protocols cannot be provided at this time.

Future Outlook and Research Opportunities

The lack of a reported chemical synthesis and any derivatization studies for this compound represents a significant opportunity for the scientific community. Key areas for future research include:

-

Development of a Total Synthesis: A robust and efficient total synthesis would provide access to larger quantities of this compound for biological evaluation and would serve as a platform for the creation of novel derivatives.

-

Derivatization and Structure-Activity Relationship (SAR) Studies: The synthesis of a focused library of this compound derivatives and their subsequent biological screening could lead to the discovery of new compounds with enhanced potency and selectivity for various therapeutic targets.

-

Biological Evaluation: A comprehensive investigation of the biological activities of synthetic this compound and its future derivatives is warranted to explore its full therapeutic potential.

The logical workflow for advancing the study of this compound is outlined below.

Caption: Proposed research workflow for this compound.

This compound is a known natural product with a chemical structure that suggests potential for interesting biological activity. However, the current body of scientific literature is devoid of information regarding its chemical synthesis and derivatization. This presents a clear and compelling opportunity for researchers in organic and medicinal chemistry to make a significant contribution to the field. The development of a total synthesis and the subsequent exploration of its derivatives are critical next steps to unlock the full potential of this compound as a lead compound in drug discovery.

References

Spectroscopic and Biological Characterization of Glabridin: A Key Isoflavan from Licorice Root

A Technical Guide for Researchers and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the spectroscopic characterization of glabridin (B1671572), a prominent isoflavan (B600510) found in the roots of licorice (Glycyrrhiza glabra). The request specified "Liconeolignan," for which no definitive spectroscopic data could be located in scientific literature, suggesting a possible misnomer or a very rare compound. Given that licorice is a rich source of bioactive polyphenols, including flavonoids and isoflavonoids which are structurally related to lignans, this guide focuses on glabridin as a representative and well-characterized compound from this class. Glabridin is extensively studied for its wide range of biological activities, making its thorough characterization crucial for research and drug development.[1][2] This document details its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles, provides comprehensive experimental protocols, and visualizes a key signaling pathway modulated by this compound.

Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for the structural elucidation of glabridin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of organic molecules. The ¹H and ¹³C NMR spectra of glabridin have been extensively studied. The data presented below are compiled from literature and provide assignments for the hydrogen and carbon atoms in the glabridin molecule.[1]

Table 1: ¹H NMR Spectroscopic Data for Glabridin

| Atom No. | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | J (Hz) | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | J (Hz) |

| 2 | 4.25 | m | 4.33 | m | ||

| 3 | 3.25 | m | 3.50 | m | ||

| 4 | 2.85, 2.75 | m | 2.95, 2.80 | m | ||

| 5' | 6.30 | d | 2.4 | 6.37 | d | 2.5 |

| 6' | 6.85 | d | 8.2 | 6.82 | d | 8.2 |

| 10 | 6.35 | s | 6.33 | s | ||

| 11 | 5.55 | d | 10.0 | 5.56 | d | 9.8 |

| 12 | 6.60 | d | 10.0 | 6.65 | d | 9.8 |

| 14 | 1.35 | s | 1.41 | s | ||

| 15 | 1.35 | s | 1.43 | s | ||

| 2'-OH | 9.15 | s | 5.64 | br s | ||

| 4'-OH | 9.25 | s | 5.60 | br s |

Data compiled from Simmler et al., 2013.[1]

Table 2: ¹³C NMR Spectroscopic Data for Glabridin

| Atom No. | Chemical Shift (δ) in DMSO-d₆ (ppm) | Chemical Shift (δ) in CDCl₃ (ppm) |

| 2 | 66.5 | 67.1 |

| 3 | 31.0 | 31.5 |

| 4 | 39.5 | 39.8 |

| 4a | 117.5 | 117.8 |

| 5 | 156.0 | 156.5 |

| 6 | 102.5 | 102.8 |

| 7 | 157.0 | 157.3 |

| 8 | 109.5 | 110.0 |

| 8a | 154.0 | 154.5 |

| 1' | 129.0 | 129.5 |

| 2' | 155.5 | 156.0 |

| 3' | 106.0 | 106.5 |

| 4' | 155.0 | 155.8 |

| 5' | 102.8 | 103.2 |

| 6' | 130.5 | 131.0 |

| 9 | 75.5 | 76.0 |

| 11 | 115.0 | 115.5 |

| 12 | 126.5 | 127.0 |

| 13 | 27.0 | 27.5 |

| 14 | 28.0 | 28.5 |

| 15 | 28.0 | 28.5 |

Data compiled from Simmler et al., 2013.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for Glabridin

| Technique | Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |

| LC-MS/MS | ESI⁻ | 323 | 201, 189, 149, 123 |

Fragmentation data is crucial for structural confirmation. The fragmentation of glabridin typically involves the cleavage of the pyran ring and the isoflavan skeleton.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific functional groups.

Table 4: Infrared (IR) Spectroscopy Data for Glabridin

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (broad) | O-H stretching (phenolic hydroxyl groups) |

| ~2925 | C-H stretching (aliphatic) |

| ~1620 | C=C stretching (aromatic) |

| ~1500 | C=C stretching (aromatic) |

| ~1280 | C-O stretching (aryl ether) |

| ~1160 | C-O stretching (alcohol) |

| ~830, 810 | C-H bending (out-of-plane, aromatic) |

Data is based on the published IR spectrum of glabridin and characteristic absorption frequencies for its functional groups.[2][3][4]

Experimental Protocols

Detailed methodologies are essential for the reproducible spectroscopic analysis of natural products.

Sample Preparation

Glabridin is typically isolated from the roots of Glycyrrhiza glabra through solvent extraction followed by chromatographic purification.

-

Extraction: Dried and powdered licorice root is extracted with an organic solvent such as ethanol, methanol (B129727), or ethyl acetate.

-

Purification: The crude extract is subjected to column chromatography over silica (B1680970) gel or other stationary phases to isolate glabridin. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy

-

Sample Preparation: 5-10 mg of purified glabridin is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Relaxation delay: 2-10 seconds.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

2D NMR: For complete structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: A stock solution of purified glabridin (e.g., 1 mg/mL) is prepared in a suitable solvent like methanol or acetonitrile (B52724). This is further diluted to a working concentration (e.g., 1-10 µg/mL).

-

Instrumentation: An HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) is used.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode is commonly used for flavonoids.

-

Scan Mode: Full scan for molecular ion identification and product ion scan (tandem MS) for fragmentation analysis.

-

Collision Energy: Varied to optimize fragmentation.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a KBr (potassium bromide) pellet is prepared by mixing a small amount of glabridin with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a minimal amount of solid sample.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Biological Activity and Signaling Pathway

Glabridin exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][5][6] One of the key pathways it modulates is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation.

Experimental Workflow for Spectroscopic Analysis

Caption: Experimental workflow for the extraction and spectroscopic analysis of glabridin.

Glabridin's Inhibition of the NF-κB Signaling Pathway

References

- 1. Review on the Diverse Biological Effects of Glabridin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemistry and Biological Properties of Glabridin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpsdronline.com [ijpsdronline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

"physicochemical properties of Liconeolignan (solubility, stability)"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liconeolignan (CAS No. 82209-75-4) is a neolignan natural product that has been isolated from Radix Glycyrrhizae Preparata (processed licorice root). As a member of the lignan (B3055560) family of compounds, which are known for their diverse biological activities, understanding the physicochemical properties of this compound is crucial for its potential development as a therapeutic agent. This technical guide provides a summary of the available information on the solubility and stability of this compound, outlines general experimental protocols for determining these properties, and explores a potential signaling pathway based on the activities of related compounds.

Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C21H22O5 | ChemSrc[1] |

| Molecular Weight | 354.40 g/mol | ChemSrc[1] |

| Density (Predicted) | 1.212 g/cm³ | ChemSrc[1] |

| Boiling Point (Predicted) | 495.9 °C at 760 mmHg | ChemSrc[1] |

| Flash Point (Predicted) | 253.7 °C | ChemSrc[1] |

| LogP (Predicted) | 5.037 | ChemSrc |

| Refractive Index (Predicted) | 1.610 | ChemSrc |

Solubility

Specific experimental solubility data for this compound in various solvents is not currently available. However, based on its predicted LogP value of 5.037, this compound is expected to be a lipophilic compound with low solubility in aqueous solutions and higher solubility in organic solvents.

The following table provides a qualitative prediction of this compound's solubility based on the general properties of neolignans.

| Solvent | Predicted Solubility | Rationale |

| Water | Very Low | High LogP value indicates poor water solubility. |

| Phosphate-Buffered Saline (PBS) | Very Low | Similar to water, the presence of salts is unlikely to significantly increase the solubility of a highly lipophilic compound. |

| Ethanol | Soluble | Neolignans are generally soluble in alcohols. |

| Methanol | Soluble | Neolignans are generally soluble in alcohols. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common aprotic solvent for dissolving a wide range of organic compounds. |

| Dichloromethane (DCM) | Soluble | A common non-polar organic solvent. |

| Ethyl Acetate | Soluble | A moderately polar organic solvent. |

Stability

Detailed stability studies for this compound under various conditions (e.g., temperature, pH, light) have not been published. As a phenolic compound, this compound may be susceptible to degradation under certain conditions.

General Stability Considerations for Neolignans:

-

Temperature: Phenolic compounds can be sensitive to high temperatures, which may lead to oxidation and degradation. Storage at low temperatures (e.g., 4°C or -20°C) in a tightly sealed container is recommended.

-

pH: The stability of phenolic compounds can be pH-dependent. They are often more stable in acidic conditions and may degrade in neutral or alkaline solutions, especially in the presence of oxygen.

-

Light: Exposure to light, particularly UV light, can cause photodegradation of phenolic compounds. Samples should be stored in light-protected containers (e.g., amber vials).

-

Oxidation: The phenolic hydroxyl groups are susceptible to oxidation. The presence of antioxidants or storage under an inert atmosphere (e.g., nitrogen or argon) can improve stability.

Experimental Protocols

The following are general protocols for determining the solubility and stability of a natural compound like this compound. These should be adapted and optimized for the specific experimental setup.

Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, PBS, ethanol) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).

-

Quantification: Analyze the concentration of this compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Stability Assessment (Forced Degradation Study)

-

Sample Preparation: Prepare solutions of this compound in relevant solvents or formulations.

-

Stress Conditions: Expose the samples to a range of stress conditions, including:

-

Acidic: 0.1 N HCl at a specified temperature (e.g., 60°C).

-

Basic: 0.1 N NaOH at a specified temperature (e.g., 60°C).

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Elevated temperature (e.g., 60°C).

-

Photolytic: Exposure to UV light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Evaluation: Quantify the remaining amount of this compound at each time point to determine the degradation rate. Characterize any significant degradation products using techniques like LC-MS.

Potential Signaling Pathway

While the specific biological targets and signaling pathways of this compound have not been elucidated, many neolignans and other phenolic compounds isolated from medicinal plants exhibit anti-inflammatory properties. A common pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is plausible that this compound could exert anti-inflammatory effects by modulating this pathway.

Conclusion

This technical guide has summarized the currently available, though limited, physicochemical information for this compound. The provided data is primarily predictive, underscoring the need for experimental verification. The general protocols and the hypothetical signaling pathway offer a starting point for researchers interested in further investigating the properties and biological activities of this natural compound. As research on this compound progresses, a more complete understanding of its characteristics will undoubtedly emerge, aiding in the evaluation of its therapeutic potential.

References

In Vitro Antioxidant Activity of Bioactive Compounds from Licorice (Glycyrrhiza sp.): A Technical Guide

Disclaimer: The compound "Liconeolignan" as specified in the topic could not be definitively identified in the existing scientific literature. It is possible that this is a novel or less-documented compound, or a potential misspelling of a known lignan (B3055560) or neolignan from licorice. This guide therefore provides a comprehensive overview of the in vitro antioxidant activity of well-researched bioactive compounds isolated from licorice (Glycyrrhiza species), with a particular focus on the prominent chalcone, Licochalcone A, and other flavonoids and lignans (B1203133) that may be of interest to researchers in the field.

This technical whitepaper is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the antioxidant properties of key licorice-derived compounds. It includes quantitative data from various antioxidant assays, detailed experimental protocols, and visualizations of experimental workflows and relevant signaling pathways.

Data Presentation: Quantitative Antioxidant Activity

The antioxidant capacity of various compounds isolated from Glycyrrhiza species has been evaluated using multiple in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and other quantitative measures of antioxidant activity, providing a basis for comparison.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

| Compound/Extract | IC50 / Activity | Reference |

| Licochalcone A | 18.7 ± 0.8 µM | [1] |

| Licochalcone A | 77.92% scavenging at 197.1 μM | [2] |

| Glycyrrhiza glabra L. Leaf Extracts | 13.49 - 18.05 µg/mL | [3] |

| Glycyrrhizin | 189.93 ± 2.61 µg/mL | [4] |

| General Phyto Lignans | 6.601 – 932.167 µg/mL | [5] |

| Vitamin C (Ascorbic Acid) | ~138 µM | [1] |

| Trolox | 46.8 ± 1.2 µM | [1] |

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

| Compound/Extract | IC50 | Reference |

| Licochalcone A | 7.9 ± 0.5 µM | [1] |

| Dehydroglyasperin C (DGC) | 0.465 ± 0.081 mM | [6] |

| Dehydroglyasperin D (DGD) | 0.635 ± 0.035 mM | [6] |

| Isoangustone A (IsoA) | 0.655 ± 0.042 mM | [6] |

| Glycyrrhiza glabra L. Leaf Extracts | 5.88 - 6.76 µg/mL | [3] |

| Glycyrrhizin | 334.73 ± 2.15 µg/mL | [4] |

| General Phyto Lignans | 13.007 – 27.829 µg/mL | [5] |

| Trolox | 15.2 ± 0.7 µM | [1] |

Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay

| Compound | Concentration | FRAP Value (µM Fe(II)) | Reference |

| Dehydroglyasperin C (DGC) | 1 mM | 1,169 ± 43 | [6] |

| Dehydroglyasperin D (DGD) | 1 mM | 1,135 ± 16 | [6] |

| Isoangustone A (IsoA) | 1 mM | 337 ± 46 | [6] |

Table 4: Cellular Antioxidant Activity (CAA) Assay

| Compound | Condition | EC50 | Reference |

| Licochalcone A | Without PBS wash | 58.79 ± 0.05 µg/mL | [7] |

| Licochalcone A | With PBS wash | 46.29 ± 0.05 µg/mL | [7] |

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are synthesized from established methods and can be adapted for the evaluation of licorice-derived compounds.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol (B145695)

-

Test compounds (e.g., Licochalcone A) and standards (e.g., Trolox, Ascorbic Acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Dissolve the test compounds and standards in a suitable solvent (e.g., methanol, DMSO) to prepare a series of concentrations.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the various concentrations of the sample or standard solutions. A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Materials:

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Test compounds and standards

-

96-well microplate

-

Microplate reader

Procedure:

-

ABTS•+ Stock Solution Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

ABTS•+ Working Solution: Before use, dilute the stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: Add 290 µL of the ABTS•+ working solution to 10 µL of the test compound or standard at various concentrations in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).

-

Measurement: Read the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

-

IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex at 593 nm.

Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl

-

20 mM Ferric chloride (FeCl₃)

-

Test compounds and a standard (e.g., FeSO₄·7H₂O)

-

96-well microplate

-

Microplate reader

Procedure:

-

FRAP Reagent Preparation: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

-

Reaction Mixture: Add 280 µL of the FRAP working solution to 20 µL of the test sample, standard, or blank (solvent) in a 96-well plate.

-

Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: A standard curve is prepared using different concentrations of FeSO₄. The FRAP value of the sample is then determined from the standard curve and expressed as µmol Fe(II) equivalents per gram or mole of the compound.

Mandatory Visualization

Experimental Workflows

Caption: General workflow for in vitro antioxidant assays.

Signaling Pathways

Licochalcone A has been shown to exert its antioxidant effects, in part, by modulating cellular signaling pathways that control the expression of cytoprotective enzymes.

Nrf2/Keap1 Antioxidant Response Pathway

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress or the presence of activators like Licochalcone A disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the transcription of phase II antioxidant enzymes.

Caption: Activation of the Nrf2 antioxidant pathway by Licochalcone A.

p53/AMPK/mTOR Pathway in Oxidative Stress Response

Licochalcone A has also been implicated in protecting cells from oxidative damage through the p53/AMPK/mTOR signaling pathway. Oxidative stress can activate this pathway, leading to cellular responses such as apoptosis and autophagy. Licochalcone A can modulate this pathway to promote cell survival. [8]

Caption: Modulation of the p53/AMPK/mTOR pathway by Licochalcone A.

References

- 1. benchchem.com [benchchem.com]

- 2. Licochalcone A, a licorice flavonoid: antioxidant, cytotoxic, genotoxic, and chemopreventive potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Antioxidant activities of licorice-derived prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidative and anticancer properties of Licochalcone A from licorice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. storage.imrpress.com [storage.imrpress.com]

In-depth Technical Guide: Anti-inflammatory Properties of Liconeolignan in Cell Models

Introduction

Liconeolignan is a distinct neolignan compound that has been successfully isolated from Radix Glycyrrhizae Preparata, commonly known as prepared licorice root.[1] The genus Glycyrrhiza is renowned globally, not only for its use as a natural sweetener but also for its extensive history in traditional medicine, particularly in treating inflammatory conditions.[2][3] Scientific investigations into licorice have identified a wealth of bioactive molecules, including triterpenoids and flavonoids, which are primarily responsible for its pharmacological effects.[3][4] These compounds have been shown to exert significant anti-inflammatory and antioxidant activities, lending scientific support to their traditional applications.

While the anti-inflammatory properties of major licorice components like glycyrrhizin (B1671929) and licochalcone A are well-documented, the specific biological activities of less abundant compounds such as this compound are still emerging areas of research. This guide synthesizes the current understanding of this compound's anti-inflammatory potential in cellular models, focusing on its mechanisms of action, experimental validation, and the signaling pathways it modulates.

Core Focus: this compound and Cellular Inflammation

Based on available research, a comprehensive literature search did not yield specific studies detailing the anti-inflammatory properties of isolated this compound in cell models. Scientific research has predominantly focused on other compounds from licorice. For instance, the neolignan Honokiol, which shares a classification with this compound, has been shown to reduce the pro-inflammatory phenotype of LPS-stimulated BV2 microglia cells and increase the expression of the anti-inflammatory cytokine IL-10. This activity is linked to the inhibition of the NF-κB signaling pathway.

Given the absence of direct research on this compound, this guide will extrapolate potential mechanisms and experimental frameworks based on the activities of other anti-inflammatory neolignans and compounds isolated from Glycyrrhiza.

Postulated Mechanisms of Action and Signaling Pathways

Inflammatory responses in cells are tightly regulated by complex signaling networks. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), activate these pathways, leading to the production of inflammatory mediators. Key pathways implicated in inflammation include Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). It is plausible that this compound, like other bioactive lignans, exerts its anti-inflammatory effects by modulating these critical pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes. It is hypothesized that this compound may inhibit this pathway by preventing IκBα degradation or blocking the nuclear translocation of NF-κB subunits.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Glycyrrhiza Genus: Enlightening Phytochemical Components for Pharmacological and Health-Promoting Abilities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anti-inflammatory activity of licorice, a widely used Chinese herb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Anti-Inflammatory Properties of Licorice (Glycyrrhiza glabra)-Derived Compounds in Intestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Effects of Licochalcones In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licochalcones, particularly Licochalcone A, B, and E, are flavonoid compounds isolated from the roots of Glycyrrhiza species (licorice). These compounds have demonstrated a range of pharmacological activities, with recent in vitro studies highlighting their significant neuroprotective potential. This technical guide provides a comprehensive overview of the current in vitro evidence supporting the neuroprotective effects of licochalcones, with a focus on Licochalcone A and E. It details the experimental protocols used to evaluate these effects and summarizes the key quantitative findings and elucidated signaling pathways.

Quantitative Data Summary

The neuroprotective efficacy of Licochalcones A and E has been quantified in various in vitro models of neuronal injury. The following tables summarize the key findings from multiple studies, providing a comparative overview of their protective concentrations and effects on critical biomarkers.

Table 1: Neuroprotective Effects of Licochalcone A in Various In Vitro Models

| In Vitro Model | Cell Line | Licochalcone A Concentration | Measured Outcome | Quantitative Result | Reference |

| NMDA-induced Neurotoxicity | Primary Rat Hippocampal Neurons | 1.25 µg/mL & 2.5 µg/mL | Neuronal Survival | Dose-dependent increase in cell viability[1] | |

| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Primary Rat Cortical Neurons | Not Specified | Cell Survival, LDH Release, Apoptosis | Significant increase in survival, inhibition of LDH release and apoptosis | [2] |

| OGD/R | Primary Rat Cortical Neurons | Not Specified | ROS Production, MDA Content | Decrease in ROS and MDA levels | [2] |

| OGD/R | Primary Rat Cortical Neurons | Not Specified | SOD and GPx Activities | Increase in SOD and GPx activities | [2] |

| Aluminum Chloride-induced Neurotoxicity | PC12 Cells | Not Specified | ROS Production, Aβ1-42 Accumulation | Effective reduction in ROS levels and Aβ1-42 generation | [3] |

| LPS-activated Microglia | Primary Rat Microglia | Not Specified | IL-6, IL-1β, TNF-α Release | Reduction in pro-inflammatory cytokine release | [4] |

Table 2: Neuroprotective and Anti-inflammatory Effects of Licochalcone E

| In Vitro Model | Cell Line | Licochalcone E Concentration | Measured Outcome | Quantitative Result | Reference |

| 6-Hydroxydopamine (6-OHDA) Cytotoxicity | SH-SY5Y Dopaminergic Cells | Not Specified | Cell Protection | Protects against 6-OHDA induced cytotoxicity | [5][6] |

| Lipopolysaccharide (LPS)-induced Inflammation | BV2 Microglial Cells | Not Specified | Inflammatory Responses | Attenuates LPS-induced inflammatory responses | [5][6] |

| Nrf2/ARE Pathway Activation | SH-SY5Y and BV2 Cells | Not Specified | NQO1 and HO-1 Upregulation | Upregulates downstream NQO1 and HO-1 | [5][6] |

Key Signaling Pathways in Neuroprotection

In vitro studies have identified several critical signaling pathways modulated by licochalcones, contributing to their neuroprotective effects. These pathways are central to cellular defense against oxidative stress, inflammation, and apoptosis.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary mechanism for cellular defense against oxidative stress. Licochalcone A and E are potent activators of this pathway.[2][5][6][7][8][9] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon stimulation by licochalcones, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[5][6]

SIRT1/Nrf2 and MAPK Signaling Pathways

Licochalcone A has also been shown to exert its neuroprotective effects through the modulation of the Sirtuin 1 (SIRT1)/Nrf2 and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][4] Licochalcone A treatment can counteract the downregulation of SIRT1, which in turn promotes Nrf2 activity.[2] Furthermore, it can inhibit the phosphorylation of p38 MAPK, a key mediator of inflammatory responses.[4][10]

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to assess the neuroprotective effects of licochalcones.

General Experimental Workflow

A typical workflow for in vitro neuroprotection studies involves cell culture, induction of neurotoxicity, treatment with the test compound, and subsequent assessment of various cellular and molecular endpoints.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[11]

-

Treatment: Expose the cells to the neurotoxic agent (e.g., 6-OHDA, NMDA) with or without various concentrations of the licochalcone for the desired duration.

-

MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.[11]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated) cells.

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

-

Cell Preparation: Culture and treat cells as described for the viability assay.

-

Probe Loading: After treatment, wash the cells with PBS and incubate with DCFH-DA solution (typically 10-20 µM in serum-free medium) for 30-45 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.

-

Data Analysis: The fluorescence intensity is proportional to the intracellular ROS levels.

Apoptosis Detection: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.

-

Cell Lysis: After treatment, harvest the cells and lyse them using a chilled lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay) and reaction buffer.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Signal Detection: Measure the absorbance at 405 nm (for colorimetric assay) or fluorescence at an excitation of ~380 nm and emission of ~460 nm (for fluorometric assay).

-

Analysis: The signal intensity is directly proportional to the caspase-3 activity.

Analysis of Signaling Proteins: Western Blotting

Western blotting is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction: Prepare total protein lysates from treated and control cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Nrf2, HO-1, p-p38, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The in vitro evidence strongly supports the neuroprotective potential of licochalcones, particularly Licochalcone A and E. These compounds demonstrate multifaceted mechanisms of action, including the potent activation of the Nrf2 antioxidant pathway and modulation of key inflammatory signaling cascades. The consistent and quantifiable protective effects observed in various models of neuronal injury establish these natural compounds as promising leads for the development of novel therapeutics for neurodegenerative diseases. Further investigation, including in vivo studies, is warranted to fully elucidate their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Neuroprotective effect of licochalcone A against oxygen-glucose deprivation/reperfusion in rat primary cortical neurons by attenuating oxidative stress injury and inflammatory response via the SIRT1/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effect of Licochalcone A against aluminum chloride-induced neurotoxicity by reducing Aβ accumulation, oxidative stress and inflammatory reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Licochalcone A Inhibits Prostaglandin E2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Licochalcone E activates Nrf2/antioxidant response element signaling pathway in both neuronal and microglial cells: therapeutic relevance to neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Licochalcone A activates Nrf2 in vitro and contributes to licorice extract-induced lowered cutaneous oxidative stress in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iris.uniroma1.it [iris.uniroma1.it]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Unveiling the Anticancer Potential of Licochalcones: A Technical Guide

Introduction

Licochalcones, a specialized class of flavonoids primarily isolated from the roots of licorice (Glycyrrhiza species), have garnered significant attention within the scientific community for their diverse pharmacological activities. Among these, their potential as anticancer agents stands out, with a growing body of preclinical evidence demonstrating their efficacy in inhibiting cancer cell proliferation, inducing programmed cell death (apoptosis), and halting the progression of tumors. This technical guide provides an in-depth overview of the anticancer activities of licochalcones, with a particular focus on Licochalcone A, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

In Vitro Anticancer Activity of Licochalcones

Licochalcones have demonstrated cytotoxic and pro-apoptotic effects across a wide range of human cancer cell lines. The following tables summarize the quantitative data from various studies, highlighting the potency of these compounds.

Table 1: Inhibitory Concentration (IC50) of Licochalcone A in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value | Citation |

| Oral Cancer | KB | ~50 µM | [1] |

| Lung Squamous Cell Carcinoma | H226 | Not explicitly stated, but significant apoptosis at 10-40 µM | [2] |

| Lung Squamous Cell Carcinoma | H1703 | Not explicitly stated, but significant apoptosis at 10-40 µM | [2] |

| Hepatocellular Carcinoma | HepG2 | EC50 of 58.79±0.05µg/mL (with PBS) and 46.29±0.05µg/mL (without PBS) | [3] |

Table 2: Apoptotic Effects of Licochalcone A on Cancer Cells

| Cell Line | Concentration | Apoptotic Rate (%) | Citation |

| H226 | 0 µM | 6.13 ± 1.16 | [2] |

| 10 µM | 7.67 ± 1.37 | ||

| 20 µM | 14.07 ± 1.70 | ||

| 40 µM | 28.20 ± 2.47 | ||

| H1703 | 0 µM | 5.03 ± 0.64 | |

| 10 µM | 8.37 ± 0.95 | ||

| 20 µM | 14.17 ± 3.65 | ||

| 40 µM | 21.93 ± 3.35 |

Mechanisms of Anticancer Action

The anticancer effects of licochalcones are multifaceted, involving the modulation of several critical signaling pathways that govern cell survival, proliferation, and death.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which licochalcones exert their anticancer effects. Studies have shown that these compounds can trigger both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways.

-

Extrinsic Pathway: Licochalcone A has been shown to induce apoptosis in KB human oral cancer cells by upregulating the expression of Fas ligand (FasL). This leads to the activation of a caspase cascade, beginning with caspase-8 and culminating in the activation of executioner caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).

-

Intrinsic Pathway: In lung squamous cell carcinoma cells, Licochalcone A increases the expression of the pro-apoptotic protein Bax while decreasing the level of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic cascade. Licochalcone A also promotes the expression of cleaved PARP-1 and caspase-3 in these cells.

Cell Cycle Arrest

Licochalcones can also inhibit cancer cell proliferation by inducing cell cycle arrest. Licochalcone A has been observed to cause an accumulation of lung squamous cell carcinoma cells in the G1 phase of the cell cycle. This is accompanied by the downregulation of key cell cycle regulatory proteins, including cyclin D1, cyclin E, CDK2, and CDK4.

Modulation of Signaling Pathways

The pro-apoptotic and anti-proliferative effects of licochalcones are orchestrated through their influence on various signaling pathways.

-

MAPK Pathway: Licochalcone A has been shown to activate the ERK and p38 MAPK pathways, which are required for the upregulation of FasL and subsequent apoptosis in KB oral cancer cells. Conversely, in lung squamous cell carcinoma, Licochalcone A exerts its antitumor effects by inhibiting the MAPK signaling pathway, specifically decreasing the expression of p-ERK1/2 and p-p38MAPK. Licochalcone A also attenuated the p38/JNK/ERK signaling pathway in HepG2 cells.

-

PI3K/Akt Pathway: In gastric cancer, Licochalcone A has been reported to induce apoptosis by inhibiting the PI3K/AKT signaling pathway.

-

JAK2/STAT3 Pathway: Licochalcone H, a derivative of Licochalcone C, has been shown to induce apoptosis in human skin cancer cells by inhibiting the phosphorylation of JAK2 and STAT3.

In Vivo Anticancer Activity

The anticancer potential of licochalcones has also been evaluated in preclinical animal models. In a xenograft tumor model of lung squamous cell carcinoma, Licochalcone A significantly inhibited the volume and weight of tumors in nude mice with minimal toxicity to vital organs. These in vivo studies provide a crucial bridge between in vitro findings and potential clinical applications.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer activity of licochalcones.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the licochalcone compound for a specified period (e.g., 24, 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

This method is used to quantify the percentage of apoptotic cells.

-

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. By using both Annexin V and PI, one can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Treat cancer cells with the licochalcone compound for the desired time.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

-

Protocol:

-

Lyse the treated and untreated cancer cells in a suitable lysis buffer to extract total proteins.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

-

DAPI Staining for Nuclear Morphology

This method is used to visualize nuclear changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation.

-

Protocol:

-

Grow and treat cells on coverslips.

-

Fix the cells with a fixative solution (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

-

Stain the cells with DAPI (4',6-diamidino-2-phenylindole) solution.

-

Mount the coverslips on microscope slides.

-

Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by licochalcones and a typical experimental workflow for assessing their anticancer activity.

Caption: Licochalcone A induced apoptosis signaling pathways.

Caption: Licochalcone H inhibits the JAK2/STAT3 signaling pathway.

Caption: A typical experimental workflow for anticancer drug screening.

Conclusion and Future Directions

Licochalcones, particularly Licochalcone A, have demonstrated significant potential as anticancer agents in a variety of preclinical models. Their ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways underscores their therapeutic promise. The data presented in this guide highlight the dose-dependent efficacy of these compounds and provide a foundation for further investigation.

Future research should focus on several key areas. Firstly, a more comprehensive evaluation of the anticancer effects of other licochalcone derivatives is warranted to identify compounds with enhanced potency and selectivity. Secondly, further in vivo studies are necessary to establish the pharmacokinetic and pharmacodynamic profiles of promising licochalcones and to assess their efficacy in a broader range of cancer models, including patient-derived xenografts. Finally, elucidating the precise molecular targets of licochalcones will be crucial for optimizing their therapeutic application and for the rational design of combination therapies. The continued exploration of these natural compounds holds significant promise for the development of novel and effective cancer treatments.

References

- 1. Licochalcone A induces apoptosis in KB human oral cancer cells via a caspase-dependent FasL signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Licochalcone A induces cell cycle arrest and apoptosis via suppressing MAPK signaling pathway and the expression of FBXO5 in lung squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidative and anticancer properties of Licochalcone A from licorice - PubMed [pubmed.ncbi.nlm.nih.gov]

Antimicrobial and Antifungal Effects of Liconeolignan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liconeolignan, a member of the 8-O-4' neolignan class of natural products, has garnered interest for its potential antimicrobial and antifungal properties. Neolignans are a diverse group of phenolic compounds derived from the oxidative coupling of two phenylpropanoid units. Found in various plant species, including those of the Glycyrrhiza genus (licorice), these compounds are being explored for a range of therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the antimicrobial and antifungal effects of this compound and related 8-O-4' neolignans, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Data Presentation: Antimicrobial and Antifungal Activity

The following tables summarize the quantitative data on the antimicrobial and antifungal activities of various 8-O-4' neolignans, the class of compounds to which this compound belongs. The data is primarily presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity of 8-O-4' Neolignans

| Compound/Extract | Bacterial Strain | MIC (µg/mL) | Reference |

| Lasiandranin A | Pseudomonas syringae pv. actinidiae | 50 | [1][2] |

| Ralstonia solanacearum | 25 | [1][2] | |

| Lasiandranin B | Pseudomonas syringae pv. actinidiae | 100 | [1][2] |

| Ralstonia solanacearum | 50 | [1][2] | |

| Lasiandranin C | Pseudomonas syringae pv. actinidiae | 100 | [1][2] |

| Ralstonia solanacearum | 50 | [1][2] | |

| Lasiandranin D | Pseudomonas syringae pv. actinidiae | 100 | [1][2] |

| Ralstonia solanacearum | 50 | [1][2] | |

| Pinnatifidanin BV | Pseudomonas syringae pv. actinidiae | 50 | [1][2] |

| Ralstonia solanacearum | 25 | [1][2] | |

| Pinnatifidanin BVI | Pseudomonas syringae pv. actinidiae | 100 | [1][2] |

| Ralstonia solanacearum | 50 | [1][2] |

Note: The studies on Lasiandranins and Pinnatifidanins did not find activity against Erwinia carotovora at concentrations up to 200 µg/mL[1][2].

Table 2: Antifungal Activity of 8-O-4' Neolignans

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| (±)-erythro-3,4-(methylenedioxy)-7-hydroxy-1'-allyl-3',5'-dimethoxy-8.O.4'-neolignan | Microsporum canis | 20 | [3] |

| Microsporum gypseum | 50 | [3] | |

| Trichophyton mentagrophytes | 100 | [3] | |

| Epidermophyton floccosum | 5 | [3] |

Note: The tested 8-O-4' neolignans showed no activity against Candida albicans, Saccharomyces cerevisiae, Cryptococcus neoformans, Aspergillus niger, Aspergillus fumigatus, or Aspergillus flavus[3].

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used to assess the antimicrobial and antifungal properties of neolignans.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antimicrobial potency. The broth microdilution and agar (B569324) dilution methods are commonly employed.